Introduction: A Molecular Bridge for Advanced Material Science
Introduction: A Molecular Bridge for Advanced Material Science
An In-Depth Technical Guide to the Chemical Properties and Applications of n-Octyldimethyl(dimethylamino)silane
n-Octyldimethyl(dimethylamino)silane, with the CAS number 110348-62-4, is a specialized organosilane compound that serves as a powerful tool for researchers, scientists, and drug development professionals.[1][2][3] Its unique molecular architecture, featuring a highly reactive dimethylamino group and a long, hydrophobic n-octyl chain attached to a central silicon atom, makes it an exceptionally effective agent for surface modification and chemical synthesis.[4][5] This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and field-proven applications, offering the technical accuracy and practical insights required for advanced research and development. Unlike more common alkoxysilanes, the reactivity of n-octyldimethyl(dimethylamino)silane is driven by the labile silicon-nitrogen bond, offering distinct advantages in specific synthetic contexts.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is fundamental to its successful application. The key physicochemical data for n-octyldimethyl(dimethylamino)silane are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₉NSi | [1][6] |
| Molecular Weight | 215.45 g/mol | |
| CAS Number | 110348-62-4 | [2] |
| Appearance | Colorless to transparent liquid | [4][7] |
| Boiling Point | 94-96 °C at 10 mmHg | [2][8] |
| Density | 0.80 g/mL at 25 °C | [8] |
| Refractive Index | 1.4347 at 20 °C | [8] |
| Flash Point | 69 °C | [2][8] |
| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water | [8][9] |
| Topological Polar Surface Area | 3.2 Ų |
Core Reactivity: The Silicon-Nitrogen Advantage
The utility of n-octyldimethyl(dimethylamino)silane stems from the specific reactivity of the silicon-nitrogen (Si-N) bond. This bond is more reactive towards nucleophiles, particularly hydroxyl groups, than the silicon-oxygen (Si-O) bonds found in common alkoxysilanes like methoxy- or ethoxysilanes.
Mechanism of Silylation
The primary reaction of this silane is the silylation of hydroxyl groups, which are abundantly present on the surfaces of inorganic materials like glass, silica, and metal oxides. The reaction proceeds via a nucleophilic substitution at the silicon center. The oxygen from a surface hydroxyl group attacks the electrophilic silicon atom, leading to the cleavage of the Si-N bond. This forms a highly stable covalent silicon-oxygen (Si-O-Surface) bond and releases volatile dimethylamine as the sole byproduct.
The high reactivity of aminosilanes compared to other silanes follows a general trend.[10] The order of reactivity for hydroxylated surfaces is: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ [9][10]
This enhanced reactivity is advantageous as it allows for silylation to occur under milder conditions and often without the need for a catalyst.[10] The reaction is driven by the formation of the strong Si-O bond.
Hydrolysis and Condensation
While highly reactive with surface hydroxyls, n-octyldimethyl(dimethylamino)silane also reacts with water, albeit slowly.[8][9] This hydrolysis pathway is a critical consideration, as uncontrolled exposure to moisture can lead to the consumption of the reagent. The reaction involves the cleavage of the Si-N bond by water to form a silanol intermediate (octyldimethylsilanol) and dimethylamine. These silanol intermediates are reactive and can self-condense to form disiloxanes and other oligomeric structures, effectively deactivating the silylating agent. For this reason, all handling and reactions should be performed under anhydrous conditions.[6][11]
Field-Proven Applications in Research and Surface Science
The bifunctional nature of this silane—a reactive head and a non-polar tail—makes it ideal for permanently altering the surface properties of materials.
Inducing Surface Hydrophobicity
The most prominent application is the creation of hydrophobic, water-repellent surfaces.[8] When the silane covalently bonds to a substrate, the long, aliphatic n-octyl chains orient away from the surface, forming a dense, non-polar monolayer.[8] This layer effectively shields the polar surface from interaction with water, drastically increasing the water contact angle and imparting hydrophobic, or "water-repellent," characteristics.[8] Such modified surfaces are crucial in a variety of fields:
-
Microelectronics: As anti-stiction coatings for micro-electromechanical systems (MEMS).[12]
-
Composites: To treat inorganic fillers, improving their dispersion in non-polar polymer matrices and enhancing the mechanical properties of the final composite material.[8][12]
-
Biomaterials: To control protein adsorption and cellular interaction with surfaces.
-
Specialty Coatings: As additives for creating water-repellent architectural coatings and treatments.[8][12]
Protecting Group in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule. This process is known as "protection."[13] Silylating agents are commonly used to protect hydroxyl groups by converting them into silyl ethers. The high reactivity of n-octyldimethyl(dimethylamino)silane allows it to serve this purpose, efficiently converting alcohols to their corresponding octyldimethylsilyl ethers under mild, anhydrous conditions. This protected group can later be removed (deprotection) under specific conditions, regenerating the original hydroxyl group.
Experimental Protocol: Surface Hydrophobization of Glass Substrates
This protocol details a validated workflow for modifying the surface of glass slides to render them hydrophobic. The causality behind each step is explained to ensure a robust and reproducible outcome.
Workflow Overview
Step-by-Step Methodology
-
Substrate Cleaning and Activation:
-
Objective: To remove organic contaminants and maximize the density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Protocol:
-
Sonicate glass slides in a sequence of Alconox (or similar lab-grade detergent), deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the slides under a stream of high-purity nitrogen.
-
Activate the surface using a UV-Ozone cleaner or an oxygen plasma asher for 15-20 minutes. This process both removes final traces of organic residues and generates a high density of surface hydroxyls.
-
-
Expert Insight: A pristine, fully hydroxylated surface is the single most critical factor for achieving a dense, uniform silane monolayer. Incomplete cleaning is the most common cause of failed or patchy coatings.
-
-
Silanization Reaction (Solution Phase):
-
Objective: To covalently bond the n-octyldimethyl(dimethylamino)silane to the activated surface.
-
Protocol:
-
Work in a nitrogen-filled glovebox or use Schlenk line techniques to maintain an inert, anhydrous atmosphere.[6][11]
-
Prepare a 1-2% (v/v) solution of n-octyldimethyl(dimethylamino)silane in an anhydrous solvent such as toluene or hexanes.
-
Submerge the activated glass slides in the silane solution for 1-2 hours at room temperature. Gentle agitation can improve uniformity.
-
-
Expert Insight: The use of an anhydrous solvent and inert atmosphere is non-negotiable. Any moisture present will hydrolyze the silane in solution, leading to oligomerization and deposition of polysiloxane aggregates on the surface instead of a uniform monolayer.[14]
-
-
Rinsing and Sonication:
-
Objective: To remove any unreacted silane and the dimethylamine byproduct that are physically adsorbed (physisorbed) to the surface.
-
Protocol:
-
Remove the slides from the silanization bath and rinse them thoroughly with fresh anhydrous toluene (or the solvent used in the previous step).
-
Sonicate the slides briefly (1-2 minutes) in the same fresh solvent to dislodge any loosely bound molecules.
-
Perform a final rinse with isopropanol and dry with nitrogen.
-
-
Expert Insight: This step is crucial for ensuring that the final surface properties are due to the covalently bonded monolayer and not a loosely attached layer of excess reagent, which would give misleading characterization results and poor long-term stability.
-
-
Curing/Annealing:
-
Objective: To thermally drive the condensation reaction to completion and remove any residual solvent.
-
Protocol:
-
Place the rinsed and dried slides in an oven at 110-120 °C for 30-60 minutes.
-
-
Expert Insight: While the Si-O bond forms at room temperature, this thermal curing step helps to organize the monolayer and ensures the maximum number of covalent linkages with the surface.
-
-
Characterization:
-
Objective: To validate the success of the surface modification.
-
Protocol:
-
Water Contact Angle Measurement: A simple and effective test. An untreated, activated glass slide will be highly hydrophilic (contact angle < 10°). A successfully modified surface will be hydrophobic, with a water contact angle typically > 95°.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of Silicon, Carbon, and Oxygen and the absence of contaminants. High-resolution scans of the Si 2p peak can confirm the formation of Si-O-Substrate bonds.
-
-
Safety and Handling Protocols
As a reactive chemical, n-octyldimethyl(dimethylamino)silane requires careful handling to ensure user safety and maintain reagent integrity.
-
Hazards: The compound is classified as a combustible liquid and causes severe skin burns and eye damage.[6][11][15] Inhalation may cause irritation to the respiratory tract.[6][11][15]
-
Handling:
-
Always handle under a dry, inert atmosphere of nitrogen or argon to prevent hydrolysis.[6][11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][15]
-
Avoid contact with moisture, water, acids, alcohols, and oxidizing agents, as these can trigger vigorous reactions.[6]
-
The reaction byproduct, dimethylamine, is a flammable and corrosive gas with a strong fishy odor. Ensure adequate ventilation to prevent its accumulation.
-
Conclusion
n-Octyldimethyl(dimethylamino)silane is a highly effective and reactive organosilane that provides a direct and robust method for engineering surface properties. Its primary utility lies in its ability to form dense, hydrophobic monolayers on a variety of inorganic substrates. The enhanced reactivity of its silicon-nitrogen bond offers a distinct advantage over traditional alkoxysilanes, enabling efficient surface modification under mild conditions. For researchers in materials science, microfabrication, and biotechnology, a comprehensive understanding of its reaction mechanisms, handling requirements, and application protocols is key to leveraging its full potential for innovation.
References
-
n-OCTYLDIMETHYL(DIMETHYLAMINO)SILANE | - Gelest, Inc. [Link]
-
n-OCTYLDIMETHYL(DIMETHYLAMINO)SILANE Safety Data Sheet - Gelest, Inc. [Link]
-
SIO6711.3 - n-OCTYLDIMETHYL(DIMETHYLAMINO)SILANE Safety Data Sheet (GHS US) - Amazon S3. [Link]
-
SIO6711.3 - n-OCTYLDIMETHYL(DIMETHYLAMINO)SILANE Safety Data Sheet (EU) - Amazon S3. [Link]
-
n-Octyldiisopropyl(dimethylamino)silane - ChemBK. [Link]
-
n-OCTADECYLDIMETHYL(DIETHYLAMINO)SILANE Safety Data Sheet - Gelest, Inc. [Link]
-
n-OCTADECYLMETHYLBIS(DIMETHYLAMINO)SILANE | - Gelest, Inc. [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. [Link]
-
Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Silanes and Surface Modification - Gelest Technical Library. [Link]
-
Silane Surface Modification: The Power of DAMO for Enhanced Performance - JIANGSU HENCHENG NEW MATERIAL CO.,LTD. [Link]
-
Reacting with the Substrate - Gelest Technical Library. [Link]
-
Silanes for adhesion promotion and surface modification - Research Explorer The University of Manchester. [Link]
-
Silanes for adhesion promotion and surface modification | Request PDF - ResearchGate. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-OCTYLDIMETHYL (DIMETHYLAMINO) SILANE | 110348-62-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 110348-62-4: n-octyldimethyl(dimethylamino)silan [cymitquimica.com]
- 6. gelest.com [gelest.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. n-OCTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]
- 9. gelest.com [gelest.com]
- 10. Reacting with the Substrate - Gelest [technical.gelest.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. s3.amazonaws.com [s3.amazonaws.com]
